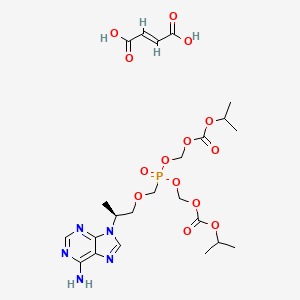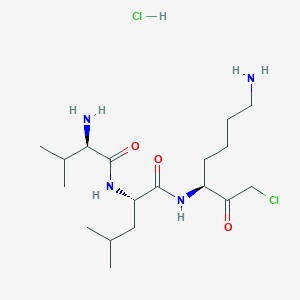![molecular formula C18H15Cl3N3O4- B13411840 1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of econazole nitrate involves several steps. Initially, 4-chlorobenzyl chloride reacts with 2,4-dichlorophenyl ethanol in the presence of a base to form 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole. This intermediate is then treated with nitric acid to yield the nitrate salt .
Industrial Production Methods
Industrial production of econazole nitrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Econazole nitrate undergoes various chemical reactions, including:
Oxidation: Econazole nitrate can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert econazole nitrate to its corresponding amines.
Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Econazole nitrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Applied in the treatment of fungal infections like tinea pedis, tinea cruris, and cutaneous candidiasis.
Industry: Utilized in the formulation of antifungal creams and ointments.
作用机制
Econazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis .
相似化合物的比较
Similar Compounds
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: Shares structural similarities and is used for similar medical applications.
Ketoconazole: A broader-spectrum antifungal with additional systemic applications.
Uniqueness
Econazole nitrate is unique in its specific efficacy against a wide range of dermatophytes and yeasts. Its nitrate salt form enhances its solubility and stability, making it particularly effective in topical formulations .
属性
分子式 |
C18H15Cl3N3O4- |
|---|---|
分子量 |
443.7 g/mol |
IUPAC 名称 |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate |
InChI |
InChI=1S/C18H15Cl3N2O.NO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;/q;-1 |
InChI 键 |
OKHLIYJAUVITMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)




![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)




